molecular formula C11H12Cl2N2O2 B2596898 2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide CAS No. 851176-01-7

2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide

Cat. No. B2596898
CAS RN: 851176-01-7
M. Wt: 275.13
InChI Key: SWDWMDRPDBBGDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroanalytical data such as NMR and IR . The 1H-NMR data shows peaks at 6.70–7.38 (m, 8H, ArH), 7.90 (s, 1H, CONH), 3.46 (s, 2H, CH2), 4.10 (s, 1H, Ar–NH). The 13C-NMR data shows peaks at 128.3, 131.0, 122.7, 128.2, 129.3, 132.4, 121.1, 112.8, 148.2, 120.0, 124.3, 134.2 (12C, aromatic nucleus), 164.1, 103.4, 151.2 (3C of thiazole), 166.1 (1C of amide) .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it may participate in Friedel-Crafts acylation reactions, which involve the reaction of an aromatic substrate with an acid chloride in the presence of an aluminum chloride catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.61 . Its molecular formula is C8H8ClNO . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Antiviral Therapy

A novel anilidoquinoline derivative closely related to the chemical structure has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, with significant decreases in viral load and an increase in survival observed in infected mice treated with this derivative Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, Sukdeb Banerjee, N. B. Mondal, A. Basu (2008). International Journal of Antimicrobial Agents.

Anesthetic Use

Although the query specifically requested exclusion of drug use and dosage, it's noteworthy to mention the relevance of structurally related compounds in anesthesia, particularly for their rapid action and safety in various settings, highlighting the potential of the chemical for further exploration in medical applications D. Shucard, M. Andrew, C. Beauford (1975). Journal of Applied Physiology.

Anticancer Activities

Research into the synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which share a structural similarity to the compound , has shown good inhibitory activity against various cancer cell lines. These findings underscore the potential for developing new anticancer agents based on modifications of the 2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide structure A. Atta, E. Abdel‐Latif (2021). Russian Journal of General Chemistry.

Green Chemistry in Drug Design

A green approach for the drug design and discovery process has been applied to compounds structurally related to this compound, highlighting the environmental benefits and potential for developing new analgesic and antipyretic agents Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey (2014). Green Chemistry Letters and Reviews.

properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDWMDRPDBBGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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